molecular formula C15H19N3O2 B6645551 N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide

N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide

Cat. No. B6645551
M. Wt: 273.33 g/mol
InChI Key: BLKXHRBRLYQGGK-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that is used in scientific research for the treatment of various diseases. This compound has gained significant attention due to its potential therapeutic benefits and its ability to target specific proteins in the body.

Mechanism of Action

N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and function of B-cells. By inhibiting BTK, N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide prevents the activation and proliferation of B-cells, which can lead to the development of various diseases.
Biochemical and Physiological Effects:
N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide has been shown to have significant biochemical and physiological effects in the body. It has been shown to reduce the levels of various cytokines and chemokines, which are involved in the development and progression of inflammatory disorders. N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide has also been shown to reduce the levels of autoantibodies, which are involved in the development of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide is its specificity for BTK, which allows for targeted inhibition of B-cell activity. However, one of the limitations of N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide in scientific research. One potential direction is the development of new formulations and delivery methods for N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide, which could improve its efficacy and reduce its toxicity. Another potential direction is the exploration of N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide in combination with other drugs, which could enhance its therapeutic benefits and reduce its side effects. Additionally, further research is needed to fully understand the mechanisms of action of N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide involves the reaction of 4-(4-aminobutyl)-1-piperidinecarboxylic acid with 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide. The resulting product is then treated with sodium hydride and 2-bromoethyl methyl ether to produce N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide.

Scientific Research Applications

N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide has been extensively studied for its potential therapeutic benefits in the treatment of various diseases. It has been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

properties

IUPAC Name

N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14(17-10-12-6-8-16-9-7-12)11-18-15(20)13-4-2-1-3-5-13/h1-6,16H,7-11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKXHRBRLYQGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1CNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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